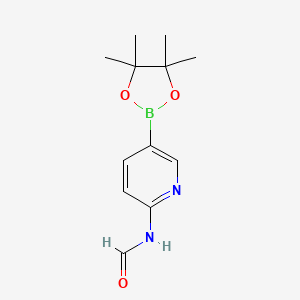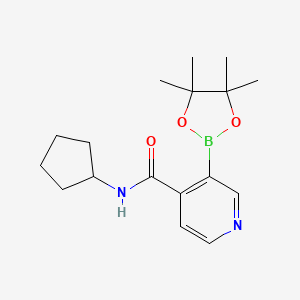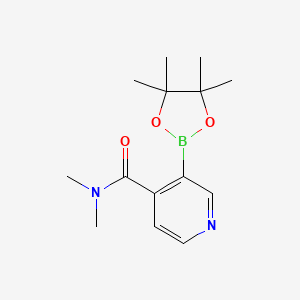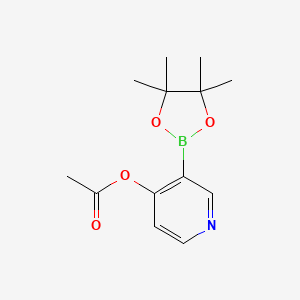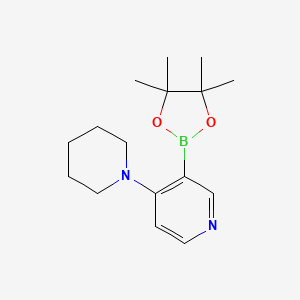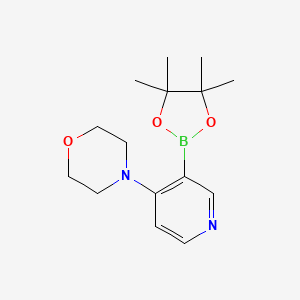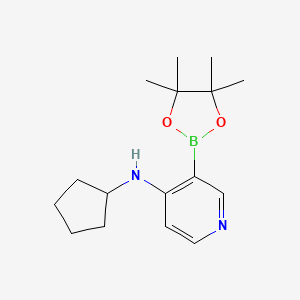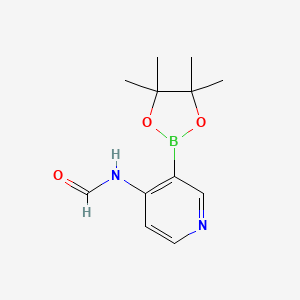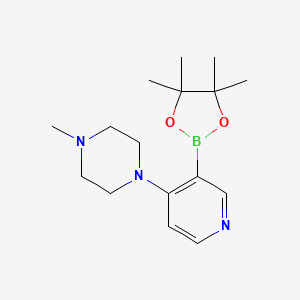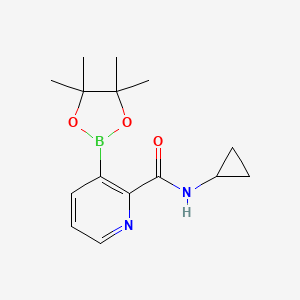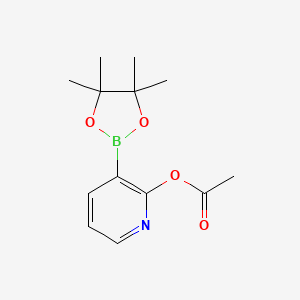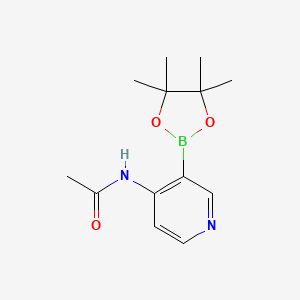
4-(Acetamido)pyridine-3-boronic acid pinacol ester
Vue d'ensemble
Description
4-(Acetamido)pyridine-3-boronic acid pinacol ester (4-APBPE) is a versatile organic compound that is widely used in many scientific applications. It is a boronate ester of 4-(acetamido)pyridine-3-boronic acid and pinacol, and is typically used as a reagent in organic synthesis. 4-APBPE has also been used in a variety of research applications, including in the study of enzyme kinetics, protein-ligand interactions, and protein-protein interactions.
Applications De Recherche Scientifique
4-(Acetamido)pyridine-3-boronic acid pinacol ester is widely used in scientific research applications, including enzyme kinetics, protein-ligand interactions, and protein-protein interactions. It is also used in the development of sensors, such as fluorescent sensors and electrochemical sensors. In enzyme kinetics, 4-(Acetamido)pyridine-3-boronic acid pinacol ester is used to study the kinetics of enzyme-catalyzed reactions. In protein-ligand interactions, 4-(Acetamido)pyridine-3-boronic acid pinacol ester can be used to study the binding of small molecules to proteins. In protein-protein interactions, 4-(Acetamido)pyridine-3-boronic acid pinacol ester can be used to study the binding of two proteins to each other.
Mécanisme D'action
4-(Acetamido)pyridine-3-boronic acid pinacol ester acts as a boronate ester, which is a type of organic compound that can form strong covalent bonds with a variety of molecules. The boronate ester can form a covalent bond with the nucleophile, such as an enzyme or protein, and the resulting product is a stable boronate ester. This boronate ester can then be used to study the kinetics of enzyme-catalyzed reactions, the binding of small molecules to proteins, and the binding of two proteins to each other.
Biochemical and Physiological Effects
4-(Acetamido)pyridine-3-boronic acid pinacol ester has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 enzymes, and to modulate the activity of proteins, such as ion channels. It has also been shown to have an anti-inflammatory effect, as well as an anticoagulant effect.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Acetamido)pyridine-3-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be easily synthesized from readily available starting materials. It is also a relatively non-toxic compound, and can be safely handled in the laboratory. However, 4-(Acetamido)pyridine-3-boronic acid pinacol ester also has some limitations. It is not very soluble in water, and so must be used in organic solvents. It is also relatively expensive, and so must be used in relatively small amounts.
Orientations Futures
There are several potential future directions for the use of 4-(Acetamido)pyridine-3-boronic acid pinacol ester. It could be used in the development of new drugs and drug delivery systems, as well as in the development of new sensors and biosensors. It could also be used in the development of new materials, such as polymers and nanomaterials. Additionally, it could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy. Finally, it could be used in the development of new catalysts, such as enzymes and organocatalysts.
Méthodes De Synthèse
4-(Acetamido)pyridine-3-boronic acid pinacol ester can be synthesized from a variety of starting materials, including 4-(acetamido)pyridine-3-boronic acid and pinacol. The synthesis involves the condensation of the two starting materials in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction typically takes place in an aqueous solution at room temperature, and the resulting product is a white solid that can be purified by recrystallization.
Propriétés
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-9(17)16-11-6-7-15-8-10(11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBWXQAELKQQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501143197 | |
| Record name | Acetamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)acetamide | |
CAS RN |
2096337-79-8 | |
| Record name | Acetamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



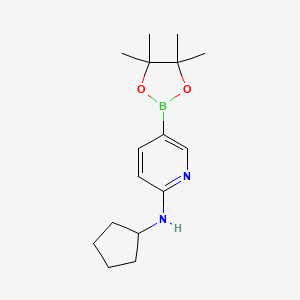
![6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6338074.png)
